molecular formula C9H12N4O4 B1428047 1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267785-03-4

1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1428047
CAS RN: 1267785-03-4
M. Wt: 240.22 g/mol
InChI Key: UCWFKLOFLUMDMA-UHFFFAOYSA-N
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Description

1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as MOTCA, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of 1,2,3-triazoles, which have been widely studied for their biological activities.

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound exhibits a structure that is potentially useful in the development of new pharmaceuticals. The presence of both a morpholine ring and a triazole ring suggests that it could be used as a scaffold for creating molecules with antiviral, antifungal, or antibacterial properties. The morpholine moiety is known for its bioisosteric characteristics, which can enhance the pharmacokinetic properties of drugs .

Cancer Therapy Agents

Triazole derivatives have been studied extensively for their potential use in cancer therapy. The triazole ring in the compound could be utilized to synthesize novel agents that target specific pathways involved in cancer cell proliferation and survival .

Antiviral Research

The triazole core is a common feature in many antiviral drugs. This compound could serve as a precursor for the synthesis of nucleoside analogs, which are a class of antiviral agents that mimic the building blocks of viral RNA or DNA, thereby inhibiting viral replication .

Agricultural Chemistry

In agriculture, triazole compounds are used as fungicides. The triazole-carboxylic acid moiety of the compound could be explored for the development of new fungicides that help protect crops from fungal diseases .

Material Science

The morpholine and triazole groups could be used in material science for the synthesis of novel polymers or coatings. These could have unique properties such as thermal stability or resistance to degradation by chemicals .

Biological Studies

As a building block in chemical biology, this compound could be used to modify peptides or proteins, allowing researchers to study the function of these biomolecules in a controlled manner. The carboxylic acid group, in particular, offers a convenient handle for conjugation to other molecules .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography or mass spectrometry to identify or quantify biological substances .

Environmental Science

The compound’s derivatives could be investigated for their ability to bind to pollutants or heavy metals, aiding in the development of new methods for environmental cleanup or pollution control .

properties

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c14-8(12-1-3-17-4-2-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWFKLOFLUMDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
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1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

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